molecular formula C12H16IN B6316097 1-(4-Iodophenyl)cyclopentanemethanamine CAS No. 1895253-52-7

1-(4-Iodophenyl)cyclopentanemethanamine

Cat. No.: B6316097
CAS No.: 1895253-52-7
M. Wt: 301.17 g/mol
InChI Key: DNVGWJCYAAJTRW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopentanemethanamine is a chemical compound characterized by the presence of a cyclopentane ring attached to a phenyl group, with an iodine atom substituted at the para position of the phenyl ring. This compound belongs to the class of cyclopentanemethanamines and has a molecular formula of C12H16IN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)cyclopentanemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentane ring and the phenyl group.

    Iodination: The phenyl group is iodinated at the para position using iodine and a suitable oxidizing agent.

    Cyclopentanemethanamine Formation: The iodinated phenyl group is then attached to the cyclopentane ring through a series of reactions involving amination and cyclization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Iodophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-(4-Iodophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopentanemethanamine: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)cyclopentanemethanamine: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluorophenyl)cyclopentanemethanamine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs. This makes it valuable for specific applications where iodine’s unique characteristics are desired .

Properties

IUPAC Name

[1-(4-iodophenyl)cyclopentyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGWJCYAAJTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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